3-Dehydroxy Chlorthalidone

Description

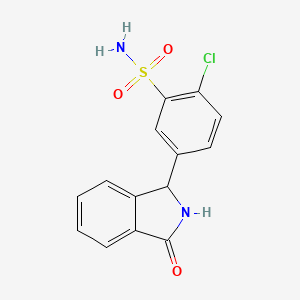

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCMXXHTULKTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167493 | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82875-49-8 | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82875-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Sulfamyl-4-chlorophenyl)phthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082875498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-SULFAMYL-4-CHLOROPHENYL)PHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K7X3N4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Dehydroxy Chlorthalidone

Abstract

3-Dehydroxy Chlorthalidone, known chemically as 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide, is a critical chemical entity in the pharmaceutical landscape.[1] It serves as both a known metabolite of the widely prescribed diuretic Chlorthalidone and a pivotal intermediate in various synthetic routes to Chlorthalidone and its analogues.[1] This technical guide provides an in-depth exploration of the primary synthesis pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will dissect two major synthetic strategies: a classical route involving the construction and functionalization of a phthalimidine core, and a more direct approach utilizing reductive amination of a key keto-acid precursor. The causality behind experimental choices, detailed step-by-step protocols, and the synthesis of essential starting materials are elucidated to provide a comprehensive and actionable resource for laboratory application.

Introduction and Retrosynthetic Analysis

Chlorthalidone is a thiazide-like diuretic used extensively in the management of hypertension and edema.[2][3] The synthesis of Chlorthalidone and the characterization of its related compounds are of significant interest for process optimization and regulatory compliance. This compound is structurally distinct from the parent drug by the absence of the hydroxyl group at the C-3 position of the isoindolinone ring system. Understanding its synthesis is crucial for controlling impurity profiles in Chlorthalidone production and for accessing novel analogues.

A retrosynthetic analysis of this compound reveals two logical disconnection points, suggesting the primary synthetic strategies detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

-

Strategy 1 (Reductive Amination): Disconnecting the C-N bond of the isoindolinone ring via an intramolecular reductive amination pathway leads to the key precursor, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid .[4][5] This approach is elegant as it constructs the heterocyclic core in a single, efficient step from a highly functionalized intermediate.

-

Strategy 2 (Core Functionalization): An alternative disconnection involves breaking the bond between the two aromatic systems. This suggests a strategy where a pre-formed phthalimidine (isoindolinone) core, such as 3-(4-chlorophenyl)isoindolin-1-one , is synthesized first, followed by chlorosulfonation and amidation to install the sulfamoyl group.

This guide will focus on these two convergent pathways, providing the scientific rationale and procedural details for each.

Pathway I: Synthesis via Reductive Amination of a Keto-Acid Precursor

This pathway is arguably the most direct route to this compound. It hinges on the synthesis of the advanced intermediate, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, which undergoes a one-pot intramolecular cyclization and reduction.

Rationale and Mechanism

Reductive amination is a powerful transformation that converts a ketone or aldehyde into an amine.[6][7] In this intramolecular variant, the ketone and carboxylic acid moieties of the precursor are positioned to react with an ammonia source. The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form a cyclic iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a selective hydride agent to form the stable phthalimidine ring.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[7][8] They are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the protonated iminium ion intermediate, ensuring the reaction proceeds efficiently in a one-pot manner.[7][8] This selectivity prevents the formation of byproducts and simplifies the reaction workflow.

Caption: Workflow for reductive amination pathway.

Synthesis of the Key Precursor: 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid

The successful execution of Pathway I depends entirely on the availability of its key precursor. This compound can be synthesized from p-chlorobenzoic acid.

Experimental Protocol: Synthesis of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid

-

Chlorosulfonation: In a fume hood, to a flask equipped with a stirrer and drying tube, add chlorosulfonic acid (3.0 eq). Cool the acid in an ice bath to 0-5°C. Slowly add p-chlorobenzoic acid (1.0 eq) in portions, ensuring the temperature does not exceed 40°C. After addition, slowly warm the mixture to 130°C and hold for 4 hours.[9]

-

Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, will precipitate.

-

Amination: Filter the crude solid and wash with cold water. Without extensive drying, suspend the damp solid in concentrated aqueous ammonia (10 eq) at a temperature below 30°C. Stir the resulting slurry for 2 hours.[9]

-

Workup and Friedel-Crafts Acylation: Acidify the ammoniacal solution with concentrated HCl to pH 2 to precipitate 4-chloro-3-sulfamoylbenzoic acid. Filter, wash with water, and dry the solid. To a flask containing this solid (1.0 eq) and benzene (5.0 eq, solvent), add aluminum chloride (AlCl₃, 2.5 eq) portion-wise. Heat the mixture to 60-70°C for 6-8 hours.

-

Final Quench and Isolation: Cool the reaction and quench by pouring onto ice/HCl. The product, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, will precipitate. Filter the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure keto-acid as a white to off-white solid.[9]

| Step | Key Reagents | Temperature | Time | Expected Yield |

| 1 | p-Chlorobenzoic acid, Chlorosulfonic acid | 0°C -> 130°C | 4-5 hrs | >90% (crude) |

| 3 | 4-chloro-3-(chlorosulfonyl)benzoic acid, Aq. NH₃ | <30°C | 2 hrs | >85% |

| 4 | 4-chloro-3-sulfamoylbenzoic acid, Benzene, AlCl₃ | 60-70°C | 6-8 hrs | 70-80% |

Protocol for Reductive Amination

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (1.0 eq) in methanol, add ammonium acetate (NH₄OAc, 5.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. Maintain the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Carefully acidify the reaction mixture with 1M HCl to pH ~2 to decompose excess hydride. Extract the product into ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford this compound.

Pathway II: Synthesis via Phthalimidine Core Functionalization

This alternative strategy involves first constructing the 3-(4-chlorophenyl)isoindolin-1-one core, followed by late-stage introduction of the sulfamoyl group onto the pendant chlorophenyl ring. This route is advantageous if the core phthalimidine intermediate is readily available.

Synthesis of the Phthalimidine Core

A robust method for synthesizing the phthalimidine core starts from 2-(4'-chlorobenzoyl)benzoic acid, which is commercially available.[3]

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)isoindolin-1-one

-

Oxazine Formation: A mixture of 2-(4'-chlorobenzoyl)benzoic acid (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) is heated in a suitable solvent like pyridine, which acts as both the solvent and base. The reaction forms the 4-(4'-chlorophenyl)-5,6-benz-oxazine-1-one intermediate.[3]

-

Reduction to Phthalimidine: The isolated oxazine intermediate is dissolved in glacial acetic acid. Zinc dust (3.0-4.0 eq) is added portion-wise while controlling the exotherm with an ice bath. The reduction of the N-O bond is typically complete within a few hours.[3]

-

Isolation and Purification: The reaction mixture is filtered to remove excess zinc, and the filtrate is poured into water to precipitate the product. The crude 3-(4-chlorophenyl)isoindolin-1-one is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

| Step | Key Reagents | Solvent | Key Transformation |

| 1 | 2-(4'-chlorobenzoyl)benzoic acid, NH₂OH·HCl | Pyridine | Keto-acid to Oxazine |

| 2 | Oxazine intermediate, Zinc dust | Acetic Acid | N-O bond reduction |

Chlorosulfonation and Amidation

With the core structure in hand, the final steps involve electrophilic aromatic substitution to install the required functional group.

Caption: Final functionalization steps of Pathway II.

Experimental Protocol: Final Functionalization

-

Chlorosulfonation: To chlorosulfonic acid (5.0 eq) cooled to 0°C, add thionyl chloride (1.1 eq). Then, slowly add the 3-(4-chlorophenyl)isoindolin-1-one (1.0 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).[3]

-

Workup: The reaction is quenched by carefully pouring it onto crushed ice. The precipitated sulfonyl chloride intermediate is collected by filtration and washed with cold water.

-

Amidation: The crude, damp sulfonyl chloride is immediately suspended in a non-protic solvent like acetone or THF, and concentrated aqueous ammonia is added. The reaction is stirred vigorously at room temperature for 2-3 hours.[3]

-

Isolation: The product is isolated by removing the organic solvent under reduced pressure and then adding water to precipitate the solid. The crude this compound is collected by filtration and purified by recrystallization as described in Pathway I.

Conclusion

This guide has detailed two robust and scientifically validated pathways for the synthesis of this compound. The reductive amination of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid offers a convergent and efficient route, contingent on the successful multi-step preparation of the keto-acid precursor. The alternative pathway, involving the late-stage functionalization of a pre-formed phthalimidine core, provides strategic flexibility, particularly if the core intermediate is readily accessible. Both methods rely on classical organic transformations and provide reliable access to this important pharmaceutical intermediate. The choice of pathway in a research or manufacturing setting will depend on factors such as starting material availability, scalability, and overall process economics.

References

-

Synthesis of chlorthalidone analogue. ResearchGate. [Link]

-

This compound (CAS No: 82875-49-8) API Intermediate Manufacturers. Apicule. [Link]

- CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid.

- EP0051215A2 - Methods and intermediates for the synthesis of 3-aryl-3-hydroxy-phthalimidines.

- WO2018158777A1 - Improved process for the preparation of chlorthalidone.

-

Reductive amination. Wikipedia. [Link]

-

Synthesis scheme for chlorthalidone API. ResearchGate. [Link]

- WO 2006/109318 A1 - Novel polymorph of 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine.

- WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]

- 3. WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3â-sulfamyl-4â-chlorophenyl)phtalimidine - Google Patents [patents.google.com]

- 4. 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid [lgcstandards.com]

- 5. 2-(4-chloro-3-sulphamoylbenzoyl)benzoic acid | 5270-74-6 [chemicalbook.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Dehydroxy Chlorthalidone: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroxy Chlorthalidone, also identified as Chlorthalidone Impurity E, is a significant compound in the pharmaceutical landscape, primarily recognized as a key metabolite and degradation product of the diuretic and antihypertensive agent, Chlorthalidone.[][2][3] Understanding the chemical properties, structure, and analytical behavior of this impurity is paramount for ensuring the quality, safety, and efficacy of Chlorthalidone drug products. This technical guide provides a comprehensive overview of this compound, offering insights into its formation, structural characteristics, and a detailed protocol for its analysis, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Identification

The chemical structure of this compound is closely related to its parent compound, Chlorthalidone, with the notable absence of a hydroxyl group at the C-3 position of the isoindolinone ring. This structural modification significantly impacts its physicochemical properties and is a key feature for its analytical differentiation from Chlorthalidone.

The IUPAC name for this compound is 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide .[4]

Structural Visualization

Caption: Formation pathway of this compound from Chlorthalidone.

Experimental Protocol: Generation and Analysis of this compound via Forced Degradation

This protocol outlines a robust methodology for the generation of this compound from Chlorthalidone through forced degradation, followed by its analysis using High-Performance Liquid Chromatography (HPLC). This approach is fundamental for the development and validation of stability-indicating analytical methods.

Part 1: Generation of this compound

Objective: To induce the degradation of Chlorthalidone to form this compound under controlled laboratory conditions.

Materials:

-

Chlorthalidone Active Pharmaceutical Ingredient (API)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Round-bottom flasks with reflux condensers

-

Heating mantle or water bath

-

pH meter

Procedure:

-

Preparation of Chlorthalidone Stock Solution: Accurately weigh and dissolve a known amount of Chlorthalidone API in methanol to prepare a stock solution of 1 mg/mL.

-

Acid-Induced Degradation:

-

In a round-bottom flask, mix a portion of the Chlorthalidone stock solution with an equal volume of 1 M HCl.

-

Reflux the mixture at 80°C for 2 hours. The elevated temperature and acidic environment facilitate the hydrolysis of the lactam ring.

-

After reflux, cool the solution to room temperature and neutralize it with 1 M NaOH to a pH of approximately 7.0.

-

-

Base-Induced Degradation:

-

In a separate round-bottom flask, mix a portion of the Chlorthalidone stock solution with an equal volume of 1 M NaOH.

-

Reflux the mixture at 80°C for 2 hours. The alkaline condition also promotes the degradation of Chlorthalidone.

-

After reflux, cool the solution to room temperature and neutralize it with 1 M HCl to a pH of approximately 7.0.

-

-

Sample Preparation for Analysis: Dilute the neutralized solutions from both acidic and basic degradation with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

Part 2: HPLC Analysis of this compound

Objective: To separate and quantify this compound from the parent drug and other potential degradation products.

Instrumentation and Conditions:

| Parameter | Specification | Rationale |

| HPLC System | A system with a pump, autosampler, column oven, and a PDA or UV detector. | Standard equipment for pharmaceutical analysis. |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good separation for moderately polar compounds like Chlorthalidone and its impurities. |

| Mobile Phase | A mixture of a phosphate buffer (e.g., 20 mM, pH 3.0) and an organic modifier like acetonitrile or methanol. | The buffered aqueous-organic mobile phase allows for the effective separation of the analyte from the parent drug. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore columns, providing a balance between analysis time and resolution. |

| Detection Wavelength | 220-280 nm (A PDA detector is recommended to monitor multiple wavelengths) | Chlorthalidone and its impurities exhibit UV absorbance in this range. A PDA detector allows for the identification of peaks based on their UV spectra. |

| Injection Volume | 10-20 µL | A standard injection volume for HPLC analysis. |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) | Maintaining a constant temperature ensures reproducible retention times. |

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared samples from the forced degradation studies.

-

Data Acquisition and Analysis: Monitor the chromatogram at the selected wavelength. Identify the peaks corresponding to Chlorthalidone and this compound based on their retention times (the impurity peak is expected to have a different retention time than the parent drug). The relative retention time can be used for identification in the absence of a pure reference standard for the impurity.

Expected Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of Chlorthalidone, with characteristic signals for the aromatic protons. The key difference would be the absence of the signal corresponding to the hydroxyl proton and a change in the chemical shift and multiplicity of the proton at the C-3 position.

-

IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the sulfonamide and the lactam, C=O stretching of the lactam, and aromatic C-H and C=C stretching. The broad O-H stretching band present in Chlorthalidone's spectrum would be absent.

-

Mass Spectrometry: The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (322.77 g/mol ). The fragmentation pattern would be expected to be similar to that of Chlorthalidone, with losses of small molecules such as SO₂ and H₂O from the parent ion.

Conclusion

A thorough understanding of the chemical properties and structure of this compound is critical for the development of robust and reliable analytical methods for Chlorthalidone drug products. As a known metabolite and degradation product, its monitoring is a key aspect of quality control and regulatory compliance. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to effectively characterize and control this important impurity.

References

-

A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. (2020). National Institutes of Health. [Link]

-

Chlorthalidone-impurities. Pharmaffiliates. [Link]

-

Chlortalidone Impurities. SynZeal. [Link]

-

A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. ResearchGate. [Link]

-

Chlorthalidone EP Impurity E | CAS No: 82875-49-8. Cleanchem. [Link]

-

Determination of atenolol, chlorthalidone and their degradation products by TLC-densitometric and chemometric methods with application of model updating. ResearchGate. [Link]

-

QUANTIFICATION OF CHLORTHALIDONE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY UV, INFRARED SPECTROPHOTOMETRY AND SPECTROFLUORIM. CORE. [Link]

- Improved process for the preparation of chlorthalidone.

-

2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide. PubChem. [Link]

-

Results for Forced degradation of Olmesartan and Chlorthalidone. ResearchGate. [Link]

-

5-(2,3-DIHYDRO-1-HYDROXY-3-OXO-1H-ISOINDOL-1-YL)BENZENESULFONAMIDE. PrecisionFDA. [Link]

-

Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Cilnidipine and Chlorthalidone in Bulk and Pharmaceutical Matrices. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. PubChem. [Link]

-

Chlorthalidone Impurity I | CAS No- 2514668-27-8. GLP Pharma Standards. [Link]

-

Chlorthalidone-impurities. Pharmaffiliates. [Link]

-

CAS No : 82875-49-8 | Product Name : Chlortalidone - Impurity E (Freebase) | Chemical Name : 2-Chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide. Pharmaffiliates. [Link]

-

Synthesis scheme for chlorthalidone API. ResearchGate. [Link]

-

Benzenesulfonamide, 2-chloro-5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoindol-1-yl)-. US EPA. [Link]

Sources

The Metabolic Relationship of Chlorthalidone and 3-Dehydroxy Chlorthalidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone, a long-acting thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades.[1][2][3] Its clinical efficacy is well-established, but a comprehensive understanding of its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety. This technical guide provides an in-depth exploration of the relationship between Chlorthalidone and its metabolite, 3-Dehydroxy Chlorthalidone. While Chlorthalidone is primarily excreted unchanged, a portion undergoes hepatic metabolism.[1][4] This guide will delineate the current understanding of this biotransformation, compare the physicochemical properties of the parent drug and its metabolite, and discuss the analytical methodologies essential for their simultaneous characterization. Furthermore, this document will highlight the existing knowledge gaps, particularly concerning the pharmacological activity of this compound, to guide future research in this area.

Introduction to Chlorthalidone: A Clinically Significant Diuretic

Chlorthalidone is a monosulfamyl diuretic that is chemically distinct from thiazide diuretics due to its double-ring isoindolinyl structure.[2] It is widely prescribed for the management of hypertension, either as a standalone therapy or in combination with other antihypertensive agents, and for the treatment of edema associated with various clinical conditions.[1][2]

Mechanism of Action: Chlorthalidone exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[1][3][5] This inhibition leads to increased excretion of sodium, chloride, and water.[1][5] Additionally, Chlorthalidone is believed to have a secondary vasodilatory effect, contributing to its blood pressure-lowering properties.[5]

Pharmacokinetics: Chlorthalidone is characterized by its prolonged duration of action, with a half-life of approximately 40 to 60 hours.[6] This allows for once-daily dosing and sustained therapeutic effects. The drug is highly bound to plasma proteins, particularly albumin, and also exhibits a strong affinity for carbonic anhydrase in erythrocytes.[1][4] While a significant portion of the administered dose is excreted unchanged in the urine, Chlorthalidone does undergo partial hepatic metabolism.[1][4]

The Metabolic Transformation: From Chlorthalidone to this compound

The metabolism of Chlorthalidone, though not the primary route of elimination, results in the formation of metabolites, one of which is this compound.

Chemical Structures

The structural difference between Chlorthalidone and its 3-Dehydroxy metabolite lies in the reduction of the hydroxyl group at the 3-position of the isoindolinone ring.

-

Chlorthalidone: 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide

-

This compound: 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide

Biotransformation Pathway

In vitro studies utilizing human hepatocytes have identified metabolites of Chlorthalidone that involve modifications to the phthalimidine moiety. One of the identified metabolites results from a reduction at this part of the molecule, which is consistent with the structure of this compound. While the precise enzymatic pathways responsible for this reduction are not yet fully elucidated, it is hypothesized to be a hepatic process.

Caption: Metabolic conversion of Chlorthalidone to this compound.

Comparative Physicochemical and Pharmacological Profile

A thorough understanding of the similarities and differences between Chlorthalidone and its 3-Dehydroxy metabolite is critical for assessing the overall pharmacological and toxicological profile of the parent drug.

| Property | Chlorthalidone | This compound | Reference |

| Molecular Formula | C14H11ClN2O4S | C14H11ClN2O3S | [7] |

| Molecular Weight | 338.77 g/mol | 322.77 g/mol | [7] |

| Pharmacological Activity | Diuretic, Antihypertensive | Currently Unknown | - |

Note: The pharmacological activity of this compound has not been extensively studied, representing a significant gap in the current knowledge.

Analytical Methodologies for Simultaneous Determination

The accurate quantification of both Chlorthalidone and this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol that can be adapted for the simultaneous determination of Chlorthalidone and this compound in human plasma.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.1.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

4.1.3. Mass Spectrometric Conditions

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for both analytes.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Chlorthalidone, this compound, and the internal standard need to be optimized.

Caption: Workflow for the LC-MS/MS analysis of Chlorthalidone and its metabolite.

Knowledge Gaps and Future Directions

While the metabolic relationship between Chlorthalidone and this compound is beginning to be understood, several critical questions remain unanswered:

-

Pharmacological Activity of this compound: The diuretic and antihypertensive potency of the metabolite compared to the parent drug is unknown. This information is vital for understanding its contribution to the overall therapeutic effect and potential side effects.

-

Enzymology of Metabolism: The specific enzymes responsible for the reduction of Chlorthalidone to this compound have not been identified. Characterizing these enzymes would help in predicting potential drug-drug interactions.

-

In Vivo Pharmacokinetics of the Metabolite: Detailed pharmacokinetic studies of this compound in humans are lacking. Understanding its absorption, distribution, metabolism, and excretion is crucial for a complete picture of Chlorthalidone's disposition.

-

Clinical Significance: The clinical relevance of this metabolic pathway, including its variability among different patient populations, needs to be investigated.

Future research should focus on synthesizing a reference standard of this compound to facilitate robust pharmacological and pharmacokinetic studies. In vitro and in vivo experiments are necessary to determine the activity of the metabolite and to elucidate the complete metabolic profile of Chlorthalidone.

Conclusion

This compound is a metabolite of Chlorthalidone, formed through the reduction of the parent drug's phthalimidine moiety. While analytical methods for their simultaneous detection are available, a significant knowledge gap exists regarding the pharmacological activity and in vivo disposition of this metabolite. Further research in these areas is imperative for a comprehensive understanding of Chlorthalidone's clinical pharmacology and for the continued safe and effective use of this important therapeutic agent.

References

-

Chlorthalidone. (n.d.). In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

-

Dr. Oracle. (2025, March 18). What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? Retrieved from [Link]

-

DailyMed - CHLORTHALIDONE tablet. (n.d.). U.S. National Library of Medicine. Retrieved from [Link]

- Di Giorgi, A., Daziani, G., Tini, A., Tronconi, L., Carlier, J., & Taoussi, O. (2025). Chlorthalidone in vitro metabolite identification for documenting exposure in doping. Journal of Analytical Toxicology.

-

Wikipedia contributors. (2024, November 26). Chlortalidone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). Chlorthalidone. National Center for Biotechnology Information. Retrieved from [Link]

- Salvetti, A., & Magagna, A. (1984). Acute antihypertensive, diuretic and metabolic effects of etozolin and chlorthalidone. Clinical and Experimental Hypertension. Part A, Theory and Practice, 6(5), 925–939.

- Carter, B. L. (2011). Chlorthalidone: the forgotten diuretic. Hypertension, 57(5), e19–e20.

-

ResearchGate. (n.d.). Synthesis scheme for chlorthalidone API. Retrieved from [Link]

- International Journal of Advanced Research in Medical and Pharmaceutical Sciences. (n.d.). method validation and development of chlorthalidone by rp-hplc.

-

ResearchGate. (n.d.). Synthesis of chlorthalidone analogue. Retrieved from [Link]

- Al Azzam, K. M., Elbashir, A. A., & Elbashir, M. A. (2025). Simultaneous Determination of Atenolol and Chlorthalidone in Pharmaceutical Preparations by Capillary-Zone Electrophoresis.

- Manwar, J. V., Bakal, R. L., Sabhadinde, A. F., & Panchale, W. A. (2020). Novel RP-HPLC Method for Simultaneous Analysis of Chlorthalidone and Telmisartan from Combined Dosage Form. International Journal of Pharmacy & Pharmaceutical Research, 20(1), 491-502.

- El-Kimary, E. I., Khamis, E. F., & Belal, F. (2024). A sustainable HPLC method coupled with diode array detection for versatile quantification of telmisartan, chlorthalidone and amlodipine in a fixed-dose antihypertensive formulation and dissolution studies. Scientific Reports, 14(1), 21867.

- Patel, A. B., Patel, J. R., & Patel, C. N. (2017). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Chlorthalidone, Cilnidipine and Irbesartan in their Combined Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(1), 173-179.

-

Agarwal, R. (2021, November 10). Rajiv Agarwal, MD shares CLICK Study findings on chlorthalidone. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MedlinePlus. (2025, November 15). Chlorthalidone. U.S. National Library of Medicine. Retrieved from [Link]

- Cirillo, M., & Trimarco, B. (2014). Parallel-Group 8-Week Study on Chlorthalidone Effects in Hypertensives With Low Kidney Function. Hypertension, 63(4), 705–711.

-

Drugs.com. (n.d.). Chlorthalidone: Package Insert / Prescribing Information. Retrieved from [Link]

Sources

- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Chlortalidone - Wikipedia [en.wikipedia.org]

- 4. agilent.com [agilent.com]

- 5. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 6. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of 3-Dehydroxy Chlorthalidone

Abstract

This technical guide provides an in-depth exploration of 3-Dehydroxy Chlorthalidone, a critical degradation product and metabolite of the diuretic and antihypertensive agent, Chlorthalidone.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, isolation, structural elucidation, and synthesis of this significant impurity. By detailing the scientific rationale behind experimental choices and providing validated protocols, this document serves as a practical resource for laboratories involved in pharmaceutical analysis, quality control, and drug stability testing.

Introduction: The Imperative of Impurity Profiling

Chlorthalidone, chemically known as 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide, is a widely prescribed thiazide-like diuretic for the management of hypertension and edema.[2][3] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity.[4] Impurities, which can arise from the manufacturing process or degradation of the API over time, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards.[4][5]

Forced degradation studies are a cornerstone of the drug development process, designed to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2][6] These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the drug substance.[2][7] this compound has been identified as a notable impurity and metabolite of Chlorthalidone, making its thorough characterization a priority for ensuring the quality and safety of Chlorthalidone-containing drug products.[1]

Discovery and Identification of this compound

The discovery of impurities like this compound is typically a result of systematic stability testing and forced degradation studies.[7][8] When Chlorthalidone is subjected to stress conditions, particularly acidic and alkaline environments, it undergoes degradation to form various products.[7] High-performance liquid chromatography (HPLC) is the predominant analytical technique for separating and detecting these degradation products.[9]

In a typical scenario, a stability-indicating HPLC method will reveal the appearance of new peaks in the chromatograms of stressed Chlorthalidone samples. One of these peaks, upon further investigation, is identified as this compound. The initial identification is often based on its mass-to-charge ratio (m/z) obtained from liquid chromatography-mass spectrometry (LC-MS), which would correspond to the molecular weight of the dehydroxylated form of Chlorthalidone.

The following diagram illustrates the logical relationship between Chlorthalidone and its impurities, highlighting that degradation products such as this compound are a key focus of stability studies.[10]

Caption: Origin of Chlorthalidone impurities.[10]

Isolation and Purification of this compound

Once this compound is detected, its isolation in a pure form is necessary for definitive structural confirmation and for use as a reference standard in routine quality control. Preparative HPLC is the method of choice for this purpose, allowing for the separation of the target impurity from the parent drug and other degradation products.

Preparative HPLC Protocol

The following is a detailed, step-by-step protocol for the isolation of this compound. This protocol is based on established reversed-phase HPLC methods for Chlorthalidone and its impurities.[10]

Objective: To isolate this compound from a forced degradation mixture of Chlorthalidone with a purity of ≥98%.

Materials and Reagents:

-

Degraded Chlorthalidone sample (e.g., from acid hydrolysis)

-

HPLC-grade acetonitrile and methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid (or other suitable buffer component)

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Sample Preparation:

-

Dissolve the degraded Chlorthalidone mixture in a minimal amount of the mobile phase or a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

The following table summarizes the recommended starting conditions for the preparative HPLC method. These may need to be optimized based on the specific degradation profile.

-

| Parameter | Condition |

| Column | C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized based on analytical run (e.g., 30-70% B over 30 min) |

| Flow Rate | 15-25 mL/min (adjusted for column dimensions) |

| Detection | UV at 220 nm |

| Injection Volume | Scaled up from analytical injection |

-

Fraction Collection:

-

Monitor the chromatogram in real-time.

-

Collect the fraction corresponding to the elution of the this compound peak.

-

-

Solvent Removal and Drying:

-

Combine the collected fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.

-

Freeze the remaining aqueous solution and dry it using a lyophilizer to obtain the purified this compound as a solid.

-

-

Purity Assessment:

-

Analyze the isolated compound using an analytical HPLC method to confirm its purity.

-

The following diagram illustrates the general workflow for the isolation and purification process.

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation

Once isolated, the definitive structure of this compound is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. The molecular formula for this compound is C14H11ClN2O3S.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. The absence of the signal corresponding to the hydroxyl proton (at C3) and the changes in the chemical shifts of the adjacent protons and carbons compared to the Chlorthalidone spectrum would confirm the dehydroxylation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would show characteristic absorptions for the amine, sulfonamide, and carbonyl groups.

The following table summarizes the expected key analytical data for this compound.

| Technique | Expected Data |

| HRMS | [M+H]+ corresponding to the exact mass of C14H12ClN2O3S |

| 1H NMR | Aromatic and amine proton signals consistent with the proposed structure; absence of the C3-OH proton signal. |

| 13C NMR | Carbon signals corresponding to the aromatic rings, carbonyl, and the C3 carbon (shifted compared to Chlorthalidone). |

| FTIR (cm-1) | Absorptions for N-H stretching (amine and sulfonamide), C=O stretching (carbonyl), and S=O stretching (sulfonamide). |

Proposed Synthesis of this compound

While this compound is primarily an impurity, a synthetic route is valuable for producing it in larger quantities for toxicological studies or as a reference standard. A plausible synthesis can be envisioned starting from a precursor to Chlorthalidone.

Synthetic Pathway

A potential synthetic route involves the reduction of Chlorthalidone.

Reaction: Chlorthalidone → this compound

Reagents and Conditions: A mild reducing agent that can selectively reduce the tertiary alcohol without affecting the other functional groups would be required. A common method for such a transformation is reductive dehydroxylation.

Step-by-Step Protocol:

-

Activation of the Hydroxyl Group: Convert the tertiary hydroxyl group of Chlorthalidone into a good leaving group. This can be achieved by reaction with an acylating or sulfonylating agent.

-

Reductive Cleavage: The activated intermediate is then treated with a reducing agent to cleave the leaving group and replace it with a hydrogen atom.

The following diagram illustrates this proposed synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Pharmacological Implications and Regulatory Control

The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a drug product. Therefore, regulatory agencies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) for the qualification and control of impurities. The concentration of this compound in the final drug product must be monitored and kept below a specified threshold. If the level of this impurity exceeds the qualification threshold, further toxicological studies may be required to assess its safety.

Conclusion

The discovery, isolation, and characterization of this compound are crucial aspects of ensuring the quality and safety of Chlorthalidone drug products. This technical guide has provided a comprehensive overview of the methodologies involved, from the initial detection in forced degradation studies to its isolation by preparative HPLC, structural elucidation using modern spectroscopic techniques, and a proposed synthetic route. A thorough understanding of this and other impurities is fundamental to robust drug development and manufacturing in the pharmaceutical industry.

References

- A Comparative Guide to Analytical Methods for Chlorthalidone Impurity Profiling - Benchchem.

- Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API - Benchchem.

- Cross-Validation of Analytical Methods for Chlorthalidone Impurities: A Comparative Guide - Benchchem.

- Chlorthalidone and Impurities - BOC Sciences.

- Chlorthalidone EP Impurities & Related Compounds - SynThink Research Chemicals.

- Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment - Scholar - Universidade de Lisboa.

- A Comparative Analysis of Chlorthalidone: Process and Degradation Impurities - Benchchem.

- chlorthalidone - USP standards - Pharmaffiliates.

- Chlorthalidone-impurities - Pharmaffiliates.

- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH.

- Chlorthalidone Impurities | 77-36-1 Certified Reference Substance - Alfa Omega Pharma.

- Sakpal and Chabukswar, IJPSR, 2020; Vol. 11(5): 2161-2168.

- Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC - International Journal of Pharmaceutical Sciences Review and Research.

- Chlorthalidone EP Reference Standard CAS 77-36-1 Sigma Aldrich.

- Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix.

- Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics.

- Chlortalidone EP Impurity G | 16289-13-7 - SynZeal.

- CAS No : 16289-13-7 | Product Name : Chlortalidone - Impurity G (Freebase) | Chemical Name : (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | Pharmaffiliates.

- CTD07: Chlorthalidone EP Impurity G - Molcan.

- This compound | 82875-49-8 - ChemicalBook.

- WO 2006/109318 A1 - Googleapis.com.

- WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents.

- Synthesis of chlorthalidone analogue. | Download Scientific Diagram - ResearchGate.

- This compound | C14H11ClN2O3S | CID 12850963 - PubChem.

- Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem - NIH.

Sources

- 1. This compound | 82875-49-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Formation of 3-Dehydroxy Chlorthalidone

Sources

- 1. Determination of chlorthalidone in human plasma by reversed-phase micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of chlorthalidone in plasma, urine and red blood cells by gas chromatography with nitrogen detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Cytochrome P450 isozymes catalyzing 4-hydroxylation of parkinsonism-related compound 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Dehydroxy Chlorthalidone: A Critical Chlorthalidone Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Chlorthalidone Formulations

Chlorthalidone, a thiazide-like diuretic, is a cornerstone in the management of hypertension and edema.[1][2] Its widespread use and long-term administration necessitate stringent control over its purity profile to ensure patient safety and therapeutic efficacy. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process and degradation of the API over time.[3] Understanding and controlling these impurities is a critical aspect of drug development and manufacturing.

This technical guide focuses on a key impurity of Chlorthalidone: 3-Dehydroxy Chlorthalidone , also known as Chlorthalidone EP Impurity E .[4][5][6] We will delve into its chemical identity, potential pathways of formation, and robust analytical methodologies for its detection and quantification, providing a comprehensive resource for researchers and quality control professionals.

Chemical Profile and Structural Elucidation

A clear understanding of the chemical structures of both the active pharmaceutical ingredient (API) and its impurity is fundamental for any analytical endeavor.

Chlorthalidone is chemically described as (RS)-2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide.[1] A key structural feature is the hydroxyl group at the tertiary carbon of the isoindolinone ring system.

This compound , as its name implies, is structurally analogous to Chlorthalidone but lacks this critical hydroxyl group. Its chemical name is 2-chloro-5-(3-oxoisoindolin-1-yl)benzenesulfonamide.[4][5] This seemingly minor modification can impact the molecule's polarity and chromatographic behavior, making it essential to have a distinct analytical strategy for its separation and quantification.

Below is a visual representation of the structural relationship between Chlorthalidone and its 3-Dehydroxy impurity.

Caption: Chemical structures of Chlorthalidone and this compound.

Formation Pathways: A Tale of Synthesis and Degradation

Impurities in a drug substance can be broadly categorized as process-related or degradation-related. Understanding the origin of this compound is crucial for implementing effective control strategies.

Process-Related Impurity: this compound is recognized as a potential by-product of the Chlorthalidone synthesis process.[3] The multi-step synthesis of Chlorthalidone can give rise to various related substances if reaction conditions are not meticulously controlled.

Degradation Product: While its primary origin is often linked to synthesis, the potential for this compound to be formed through the degradation of Chlorthalidone cannot be entirely ruled out, although it is not typically cited as a major degradant. Chlorthalidone is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[7] Forced degradation studies are instrumental in identifying the potential degradation products and establishing the stability-indicating nature of analytical methods.

The logical relationship between Chlorthalidone and its impurities is illustrated in the following diagram:

Caption: Origins of this compound as a Chlorthalidone impurity.

Analytical Control Strategies: Detection and Quantification

Robust analytical methods are paramount for ensuring that the levels of this compound in the final drug product are within acceptable limits. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for this purpose.[8]

Methodology: A Validated RP-HPLC Approach

A well-validated, stability-indicating Reversed-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of this compound and other related substances in Chlorthalidone. The following protocol outlines a typical validated method.

Experimental Protocol:

-

Instrumentation: A gradient-capable HPLC system equipped with a UV detector.

-

Column: A C8 column (250 x 4.6 mm, 5 µm particle size) is often suitable for achieving the necessary resolution.[7]

-

Mobile Phase:

-

Gradient Program: A gradient elution is typically employed to ensure the separation of all impurities with varying polarities.

-

Flow Rate: 1.4 mL/min.[7]

-

Detection Wavelength: 220 nm.[7]

-

Sample Preparation:

-

Accurately weigh and dissolve the Chlorthalidone sample in a suitable diluent (e.g., methanol) to a final concentration of approximately 1000 µg/mL.

-

Prepare a reference standard solution of this compound in the same diluent.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Method Validation:

A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH guidelines:

| Validation Parameter | Typical Acceptance Criteria | Rationale |

| Specificity | The method must be able to resolve the this compound peak from the Chlorthalidone peak and other potential impurities. | To ensure that the peak response is solely due to the analyte of interest. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range.[7] | To demonstrate a direct proportional relationship between the analyte concentration and the detector response. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | To determine the sensitivity of the method. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[7] | To establish the lower limit of the analytical range. |

| Accuracy | Typically, recovery should be within 98-102% for the API and 90-110% for the formulation.[7] | To assess the closeness of the measured value to the true value. |

| Precision (Repeatability and Intermediate Precision) | The Relative Standard Deviation (RSD) should be ≤ 2%. | To demonstrate the consistency of the results under the same and different conditions. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[7] | To ensure the reliability of the method during routine use. |

Workflow for Impurity Analysis

The general workflow for the analysis of this compound as an impurity in Chlorthalidone is depicted below.

Caption: General workflow for HPLC analysis of this compound.

Regulatory Landscape and Acceptance Criteria

The control of impurities is a key focus of regulatory agencies worldwide. Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs that specify the acceptance criteria for impurities in drug substances and products.

This compound is listed as Impurity E in the European Pharmacopoeia monograph for Chlorthalidone.[4][5][6][9] The limits for specified impurities are established based on toxicological data and the principles outlined in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. While the exact limit for Impurity E is detailed in the current EP monograph, it is crucial for manufacturers to adhere to these specifications to ensure regulatory compliance.[8][10] The USP monograph for Chlorthalidone also sets limits for related compounds, emphasizing the importance of impurity control.

Synthesis of this compound Reference Standard

The availability of a high-purity reference standard for this compound is a prerequisite for accurate analytical method development and validation. While commercially available from several suppliers, an understanding of its synthesis is valuable for research and development. The synthesis would likely involve a modification of the Chlorthalidone synthesis pathway, potentially by protecting or omitting the step that introduces the hydroxyl group. A plausible route could start from a precursor that, upon cyclization, directly yields the dehydroxy analog.

Conclusion: A Commitment to Quality

The meticulous control of impurities such as this compound is a non-negotiable aspect of ensuring the safety and efficacy of Chlorthalidone drug products. This in-depth technical guide has provided a comprehensive overview of the chemical nature, formation pathways, and analytical control strategies for this critical impurity. By employing robust, validated analytical methods and adhering to stringent regulatory standards, pharmaceutical scientists and manufacturers can uphold the highest quality standards for this vital medication.

References

- Cleanchem. Chlorthalidone EP Impurity E | CAS No: 82875-49-8. Accessed January 16, 2026.

- Benchchem. A Comparative Analysis of Chlorthalidone: Process and Degradation Impurities. Accessed January 16, 2026.

- Molcan Corporation. CTD05: Chlorthalidone EP Impurity E. Accessed January 16, 2026.

- molsyns.com. Chlortalidone EP Impurity E. Accessed January 16, 2026.

- Sigma-Aldrich. Chlorthalidone EP Reference Standard CAS 77-36-1. Accessed January 16, 2026.

- Pharmaffiliates. Chlorthalidone-impurities. Accessed January 16, 2026.

- Simson Pharma Limited. Chlortalidone EP Impurity E | CAS No- 82875-49-8. Accessed January 16, 2026.

- Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Chloortalidon 12.5 mg Focus Care, tablets (chlortalidone). December 22, 2022.

- Kharat, C., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International Journal of Analytical Chemistry, 2020, 3593805.

- PharmaCompass. Chlortalidone for peak identification, European Pharmacopoeia (EP) Reference Standard. Accessed January 16, 2026.

- Google Patents. WO2018158777A1 - Improved process for the preparation of chlorthalidone. Accessed January 16, 2026.

- EDQM, Council of Europe. Impurity Control in the European Pharmacopoeia. Accessed January 16, 2026.

- precisionFDA. 5-(2,3-DIHYDRO-1-HYDROXY-3-OXO-1H-ISOINDOL-1-YL)BENZENESULFONAMIDE. Accessed January 16, 2026.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2732, Chlorthalidone. Accessed January 16, 2026.

- CymitQuimica. 2-Chloro-5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide. Accessed January 16, 2026.

- Fitrizal, T., et al. (2021). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Pharmaceutical Sciences and Medicine, 6(7), 1-13.

- Patsnap Synapse. What is the mechanism of Chlorthalidone? July 17, 2024.

- Journal of Drug Delivery and Therapeutics. HPLC Method Development and Validation for Estimation of Chlorthalidone in Tablet Dosage Form. July 15, 2019.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 688424, 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide. Accessed January 16, 2026.

- Carter, B. L. (2011). Chlorthalidone: the forgotten diuretic. Hypertension, 57(4), 663-665.

- Subudhi, S. K., et al. (2019). method validation and development of chlorthalidone by rp-hplc. international journal of advanced research in medical and pharmaceutical sciences, 4(12).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 118989477, 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. Accessed January 16, 2026.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12850963, this compound. Accessed January 16, 2026.

- ResearchGate. (2025). Validated chiral RP-UFLC method for the quantification of chlorthalidone in bulk and pharmaceutical dosage form. Accessed January 16, 2026.

- National Center for Biotechnology Information.

Sources

- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. molcan.com [molcan.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorthalidone EP Reference Standard CAS 77-36-1 Sigma Aldrich [sigmaaldrich.com]

- 9. Chlortalidone EP Impurity E | molsyns.com [molsyns.com]

- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

An In-depth Technical Guide to the Biological Activity of 3-Dehydroxy Chlorthalidone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Unknowns in a Well-Known Diuretic

Chlorthalidone, a cornerstone in the management of hypertension and edema for over six decades, has a well-documented pharmacological profile.[1][2] However, a comprehensive understanding of any therapeutic agent extends beyond the parent compound to its metabolic fate. This guide delves into the current state of knowledge—and the significant knowledge gaps—surrounding the biological activity of one of its key metabolites: 3-Dehydroxy Chlorthalidone. For drug development professionals and researchers, understanding the activity of this metabolite is not merely an academic exercise; it is crucial for a complete appreciation of Chlorthalidone's long-term efficacy, safety profile, and potential for drug-drug interactions. This document will synthesize the known pharmacology of Chlorthalidone and, through a structure-activity lens, propose a roadmap for the systematic investigation of its 3-Dehydroxy derivative.

The Pharmacological Landscape of Chlorthalidone

Chlorthalidone is a thiazide-like diuretic that exerts its primary effects on the kidney, leading to a reduction in blood pressure and fluid volume.[1][3][4] Its long duration of action and proven efficacy in reducing cardiovascular events have established it as a first-line antihypertensive agent.[1][5]

Mechanism of Action

The diuretic and antihypertensive effects of Chlorthalidone are attributed to two primary mechanisms:

-

Inhibition of the Na+/Cl- Symporter: Chlorthalidone acts on the distal convoluted tubule of the nephron, where it blocks the sodium-chloride symporter.[1][2] This inhibition reduces the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water, thereby producing a diuretic effect.[2]

-

Carbonic Anhydrase Inhibition: Unlike true thiazide diuretics, Chlorthalidone also exhibits significant inhibitory activity against multiple isoforms of carbonic anhydrase.[1] This action, primarily in the proximal tubule, contributes to its overall diuretic effect.[1]

The sustained blood pressure-lowering effect of Chlorthalidone is also thought to involve a reduction in plasma and extracellular fluid volume, leading to a decrease in cardiac output.[5]

Figure 1: Mechanism of Diuretic Action of Chlorthalidone.

Pharmacokinetic Profile

Chlorthalidone is characterized by a prolonged duration of action, with a half-life of 40-60 hours.[6] It is approximately 75% bound to plasma proteins, with a significant portion binding to carbonic anhydrase in erythrocytes, which acts as a reservoir and contributes to its long half-life.[6][7] Chlorthalidone is minimally metabolized, with about 50-60% of the drug excreted unchanged in the urine.[6]

| Parameter | Value | Source |

| Bioavailability | ~65% | [6] |

| Time to Peak Plasma Concentration | 2-6 hours | [6] |

| Protein Binding | ~75% | [6] |

| Elimination Half-life | 40-60 hours | [6] |

| Metabolism | Minimal | [6] |

| Excretion | 50-60% unchanged in urine | [6] |

Table 1: Pharmacokinetic Properties of Chlorthalidone.

The Emergence of this compound: A Metabolic Perspective

While a significant portion of Chlorthalidone is excreted unchanged, the drug does undergo some degree of metabolism.[2] One of the identified metabolites is this compound. The formation of this metabolite involves the reduction of the hydroxyl group at the 3-position of the phthalimidine ring.

Figure 2: Metabolic Conversion of Chlorthalidone.

Hypothesized Biological Activity of this compound: A Structure-Activity Relationship (SAR) Analysis

To date, there is a paucity of publicly available data on the specific biological activity of this compound. However, by examining its structure in relation to the parent compound, we can formulate hypotheses about its potential pharmacological effects.

The key structural difference is the absence of the hydroxyl group at the 3-position. This hydroxyl group is part of a hemiaminal functional group in Chlorthalidone, which can influence its chemical properties and biological interactions.

Potential Impact on Diuretic Activity

The diuretic activity of Chlorthalidone is contingent on its interaction with the Na+/Cl- symporter and carbonic anhydrase. The removal of the polar hydroxyl group in this compound could have several consequences:

-

Altered Binding Affinity: The hydroxyl group may participate in hydrogen bonding or other polar interactions with the binding sites of its target proteins. Its absence could reduce the binding affinity of this compound for the Na+/Cl- symporter and/or carbonic anhydrase, potentially leading to reduced diuretic potency.

-

Modified Lipophilicity: The removal of a hydroxyl group increases the lipophilicity of the molecule. This could alter its pharmacokinetic properties, such as its volume of distribution, cell permeability, and potential for accumulation in adipose tissue.

Hypothesis: this compound is likely to possess some diuretic activity, but it may be less potent than the parent Chlorthalidone due to the absence of the 3-hydroxyl group, which may be important for target binding.

A Proposed Roadmap for Elucidating the Biological Activity of this compound

Given the current lack of data, a systematic investigation is required to characterize the biological activity of this compound. The following experimental workflows are proposed for researchers and drug development professionals.

Figure 3: Proposed Experimental Workflow.

In Vitro Studies

The initial phase of investigation should focus on the molecular targets of Chlorthalidone.

| Assay | Objective | Methodology |

| Na+/Cl- Symporter Binding Assay | To determine the binding affinity of this compound to the Na+/Cl- symporter. | Competitive binding assay using a radiolabeled ligand (e.g., [3H]-metolazone) in cells expressing the symporter. |

| Carbonic Anhydrase Inhibition Assay | To assess the inhibitory potency of this compound against various carbonic anhydrase isoforms. | Colorimetric or fluorometric assay measuring the enzymatic activity of purified carbonic anhydrase isoforms in the presence of varying concentrations of the test compound. |

Table 2: Proposed In Vitro Studies.

In Vivo Studies

Following in vitro characterization, the physiological effects of this compound should be evaluated in animal models.

| Study | Objective | Methodology |

| Diuretic Activity in Rodent Model | To evaluate the diuretic and natriuretic effects of this compound. | Administration of the compound to rodents, followed by collection and analysis of urine for volume, sodium, potassium, and chloride content over a 24-hour period. |

| Blood Pressure Monitoring in Hypertensive Model | To determine the effect of this compound on blood pressure. | Chronic administration of the compound to a hypertensive rodent model (e.g., spontaneously hypertensive rat) with continuous blood pressure monitoring via telemetry. |

Table 3: Proposed In Vivo Studies.

Conclusion and Future Directions

The biological activity of this compound remains a significant unknown in the comprehensive pharmacology of Chlorthalidone. Based on a structure-activity relationship analysis, it is plausible that this metabolite retains some diuretic activity, though likely with reduced potency compared to the parent drug. The experimental roadmap outlined in this whitepaper provides a clear and logical path forward for researchers to systematically elucidate the pharmacological profile of this metabolite. Such studies are essential to fully understand the clinical effects of Chlorthalidone, including its long-term efficacy and potential for variability in patient response. The insights gained will be invaluable for the continued optimization of diuretic therapy in the management of cardiovascular diseases.

References

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of chlorthalidone schiff base and their metal complexes as inhibitors of dihydrofolate reduc. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Chlortalidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorthalidone. PubChem. Retrieved from [Link]

- Dr. Oracle. (2025, March 18). What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)?

-

National Center for Biotechnology Information. (n.d.). Chlorthalidone. StatPearls. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chlorthalidone analogue. [Image]. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF CHLOROTHIAZIDE DERIVATIVES. Retrieved from [Link]

-

DailyMed. (n.d.). CHLORTHALIDONE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis scheme for chlorthalidone API. [Image]. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Diuretics for hypertension: Hydrochlorothiazide or chlorthalidone? Retrieved from [Link]

-

Mayo Clinic. (2025, November 1). Chlorthalidone (oral route). Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Chlorthalidone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Hydrochlorothiazide Versus Chlorthalidone Evidence Supporting Their Interchangeability. Retrieved from [Link]

-

F.A. Davis PT Collection. (n.d.). Chlorthalidone. Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]

-

Healthline. (n.d.). Chlorthalidone: Side Effects, Dosage, Uses, and More. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Chlorthalidon | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2023). Vol. 13 No. 4 (2023). Retrieved from [Link]

-

PubMed Central. (2023, April 27). Comparison of the Effectiveness and Safety of Chlorthalidone and Hydrochlorothiazide in Patients With Hypertension: A Meta-Analysis. Retrieved from [Link]

Sources

- 1. Chlortalidone - Wikipedia [en.wikipedia.org]

- 2. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chlorthalidone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Chlorthalidone: Side Effects, Dosage, Uses, and More [healthline.com]

- 5. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Metabolic Fate of Chlorthalidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone, a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its long duration of action and proven efficacy in reducing cardiovascular events distinguish it from other diuretics. A profound understanding of its metabolic fate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic strategies, predicting drug interactions, and ensuring patient safety. This guide provides a comprehensive technical overview of the pharmacokinetic journey of Chlorthalidone, detailing its unique distribution profile, the current understanding of its biotransformation, and the advanced analytical methodologies required for its study.

Introduction: The Clinical Significance of Chlorthalidone